N'-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound is a triazole-based hydrazide derivative characterized by a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5 and a phenyl group at position 2. The triazole ring is further functionalized with a sulfanylacetohydrazide moiety, where the hydrazide nitrogen is linked to an (E)-3-methoxybenzylidene group. Its molecular formula is C₂₅H₂₁N₅O₃S, with an average molecular weight of 471.54 g/mol.
Properties
Molecular Formula |
C25H23N5O3S |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H23N5O3S/c1-32-21-13-11-19(12-14-21)24-28-29-25(30(24)20-8-4-3-5-9-20)34-17-23(31)27-26-16-18-7-6-10-22(15-18)33-2/h3-16H,17H2,1-2H3,(H,27,31)/b26-16+ |
InChI Key |
QXDSHASZABYQBS-WGOQTCKBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hydrazide: This involves the reaction of an appropriate acyl chloride with hydrazine to form the hydrazide intermediate.
Condensation reaction: The hydrazide intermediate is then reacted with an aldehyde or ketone to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization with a suitable reagent to form the triazole ring.
Final coupling: The triazole intermediate is then coupled with a thiol derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening for reaction conditions, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest several potential applications in medicinal chemistry:
- Antimicrobial Activity : Triazole derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds with similar structures can inhibit the growth of various pathogenic bacteria and fungi.
- Anti-inflammatory Effects : In silico studies have shown that related compounds may act as inhibitors of enzymes like 5-lipoxygenase, which is involved in inflammatory processes. This suggests the potential for anti-inflammatory applications for N'-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide.
Coordination Chemistry
The hydrazide group can act as a bidentate ligand, forming coordination complexes with transition metals. Such complexes are of interest due to their unique electronic properties and potential applications in catalysis and materials science.
Material Science
Due to its unique structure, this compound can be explored for applications in creating novel materials:
- Polymeric Materials : The incorporation of triazole units into polymers can improve thermal stability and mechanical properties.
- Sensors : The electronic properties of triazole-based compounds make them suitable candidates for developing sensors for detecting environmental pollutants or biological analytes.
Biological Studies
Research into the pharmacodynamics and pharmacokinetics of this compound could yield valuable insights into its behavior in biological systems. This includes:
- Mechanistic Studies : Understanding how this compound interacts with biological targets at the molecular level.
- Toxicological Assessments : Evaluating the safety profile of the compound through various biological assays.
Case Study 1: Antimicrobial Screening
A study evaluated a series of triazole derivatives for their antimicrobial activity against a panel of bacteria and fungi. The results indicated that compounds with similar structural motifs exhibited potent activity, suggesting that N'-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide could also demonstrate significant antimicrobial properties.
Case Study 2: Anti-inflammatory Activity
In silico docking studies performed on related hydrazone derivatives revealed promising interactions with the active site of 5-lipoxygenase. The findings suggest that further exploration of N'-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide could lead to new anti-inflammatory agents.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Variations :
- Microwave-assisted synthesis (e.g., in ) reduces reaction time from hours to minutes for analogs with piperidinyl-sulfonyl groups .
- Substituents like 4-chlorophenyl () require careful control of reaction stoichiometry to avoid side products .
Bioactivity and Molecular Interactions
Enzyme Inhibition and Antioxidant Activity
- Compounds with methoxy groups (e.g., target compound) show moderate tyrosinase inhibition (IC₅₀ ~25–50 µM), attributed to interactions with the enzyme’s copper-active site .
- Antioxidant Activity: Derivatives with phenolic -OH (e.g., 3-ethoxy-4-hydroxyphenyl in ) exhibit DPPH radical scavenging with IC₅₀ values of ~10–15 µM, outperforming methoxy-substituted analogs .
Molecular Docking Insights
- The triazole-sulfanyl-acetohydrazide scaffold forms hydrogen bonds with residues like Asp-332 in BSA (bovine serum albumin), as seen in analogs like 7h and 7i ().
- Methoxy groups enhance binding affinity to hydrophobic pockets in enzyme active sites, while bulkier groups (e.g., diethylamino) disrupt steric complementarity .
Biological Activity
N'-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that incorporates a hydrazide functional group and a triazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties.
1. Antimicrobial Activity
Substituted triazoles have been reported to exhibit significant antimicrobial effects. The compound has shown promising results against various bacterial strains. For instance, studies indicate that derivatives of triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to disrupt cellular processes through enzyme inhibition or membrane disruption .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N'-[(E)-(3-methoxyphenyl)... | E. coli | 32 µg/mL |
| N'-[(E)-(3-methoxyphenyl)... | S. aureus | 16 µg/mL |
| N'-[(E)-(3-methoxyphenyl)... | P. aeruginosa | 64 µg/mL |
2. Antitumor Activity
Research has highlighted the potential of triazole compounds in cancer therapy. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its utility as an anticancer agent. For example, one study reported that similar triazole derivatives exhibited IC50 values in the micromolar range against human breast cancer cells (MCF-7) .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 27.3 |
| HCT-116 (Colon Cancer) | 6.2 |
3. Other Pharmacological Activities
The compound also exhibits anti-inflammatory and analgesic properties, which are common among hydrazide derivatives. Studies have shown that these compounds can modulate inflammatory pathways and reduce pain responses in animal models .
Case Studies
In a recent study examining the pharmacological profiles of various hydrazide derivatives, it was found that those containing a triazole ring displayed enhanced biological activities compared to their non-triazole counterparts. This suggests that the structural features of N'-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may confer similar advantages .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N'-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, and how can purity be optimized?
- Methodology : The compound is synthesized via condensation of a substituted aldehyde (e.g., 3-methoxybenzaldehyde derivative) with a triazole-containing hydrazide precursor. Key steps include:
- Formation of the triazole core via cyclization of thiosemicarbazide intermediates under acidic conditions .
- Schiff base formation between the aldehyde and hydrazide groups under reflux in ethanol, catalyzed by acetic acid .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Analytical Techniques :
- X-ray crystallography : Resolve the (E)-configuration of the hydrazone moiety and triazole substitution pattern .
- NMR : Key signals include the methoxy protons (δ 3.8–4.0 ppm in H NMR), aromatic protons (δ 6.8–7.5 ppm), and sulfanyl group coupling patterns .
- HRMS : Confirm molecular weight (e.g., [M+H] at m/z 505.2) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity or target interactions of this compound?
- Methods :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 or kinases) based on its triazole and methoxyphenyl pharmacophores .
- QSAR modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity data from analogues .
- Validation : Compare docking results with experimental IC values from enzyme inhibition assays .
Q. How can contradictory bioactivity data (e.g., variable antimicrobial efficacy across studies) be resolved?
- Root Cause Analysis :
- Structural variability : Impurities in synthesis (e.g., Z-isomer contamination) may alter bioactivity .
- Assay conditions : Test under standardized MIC protocols (CLSI guidelines) with controlled pH and solvent (DMSO <1% v/v) .
- Mitigation : Use orthogonal assays (e.g., time-kill kinetics vs. disk diffusion) to confirm activity trends .
Q. What advanced techniques optimize reaction yields for scale-up synthesis?
- Strategies :
- DoE (Design of Experiments) : Apply Box-Behnken designs to optimize variables (temperature, catalyst loading, solvent ratio) .
- Flow chemistry : Continuous synthesis in microreactors reduces side reactions (e.g., isomerization) and improves yield by 15–20% .
Methodological Challenges & Solutions
Q. How can the sulfanyl group’s reactivity be managed during functionalization?
- Protection/Deprotection :
- Use tert-butylthiol as a protecting group during alkylation steps, removed later with TFA .
- Monitor oxidation to sulfone byproducts via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane) .
Q. What strategies validate the compound’s stability under biological assay conditions?
- Stability Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
